1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone
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Overview
Description
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone is a synthetic organic compound characterized by the presence of methoxy and trimethylsilyloxy groups attached to a phenyl ring, along with a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and trimethylsilyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzaldehyde are protected using trimethylsilyl chloride to form trimethylsilyloxy groups.
Formation of the Decanone Backbone: The protected benzaldehyde is then subjected to a series of reactions, including aldol condensation and subsequent reduction, to form the decanone backbone.
Final Deprotection: The final step involves the removal of the trimethylsilyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyloxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy groups
Scientific Research Applications
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, by altering the activity of key regulatory molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-4-hepten-3-one
- Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate
- Benzoic acid, 3-methoxy-4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone stands out due to its specific decanone backbone, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C23H42O4Si2 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-(3-methoxy-4-trimethylsilyloxyphenyl)-5-trimethylsilyloxydecan-3-one |
InChI |
InChI=1S/C23H42O4Si2/c1-9-10-11-12-21(26-28(3,4)5)18-20(24)15-13-19-14-16-22(23(17-19)25-2)27-29(6,7)8/h14,16-17,21H,9-13,15,18H2,1-8H3 |
InChI Key |
QSCYHICASIDISY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O[Si](C)(C)C)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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